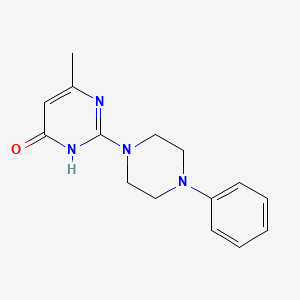

6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol

Description

6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl-substituted pyrimidine core, a methyl group at position 6, and a 4-phenylpiperazine moiety at position 2. This structural configuration grants it unique physicochemical and biological properties. The pyrimidine ring facilitates hydrogen bonding and π-π interactions, while the 4-phenylpiperazine group enhances its interaction with biological targets, particularly in the central nervous system (CNS) and enzyme pathways .

The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitutions and condensation, to introduce the piperazine and phenyl groups . Preliminary research highlights its ability to modulate neurotransmitter systems and interact with voltage-sensitive sodium channels .

Properties

IUPAC Name |

4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-12-11-14(20)17-15(16-12)19-9-7-18(8-10-19)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMOACOSVKIZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol typically involves the condensation of appropriate pyrimidine derivatives with phenylpiperazine. One common method includes the reaction of 2-chloro-6-methylpyrimidine with 4-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Potassium carbonate in DMF or other polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Receptor Binding and Selectivity

- 6-Methyl-2-(thiomorpholin-4-yl)pyrimidin-4-ol : Targets enzymes like acetylcholinesterase and cyclooxygenase-2 (COX-2), demonstrating anti-inflammatory activity .

- 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol : Exhibits antibacterial activity against Gram-positive bacteria, attributed to the chlorobenzyl group disrupting cell membranes .

Pharmacokinetics

- Piperazine-containing analogs (e.g., this compound): Improved blood-brain barrier penetration compared to morpholine or thiomorpholine derivatives .

- Methylthio-substituted compounds (e.g., ): Higher metabolic stability but lower oral bioavailability due to reduced solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.